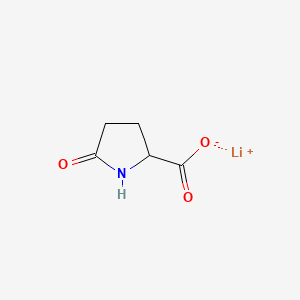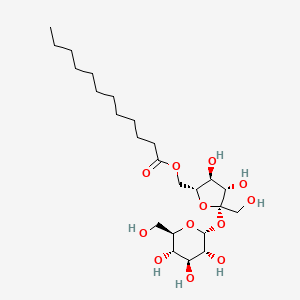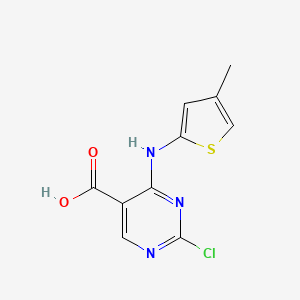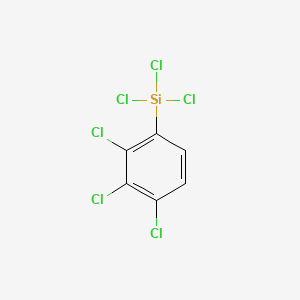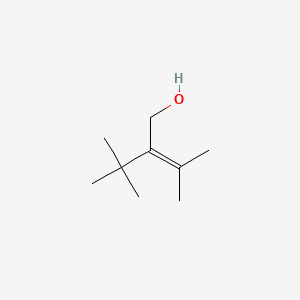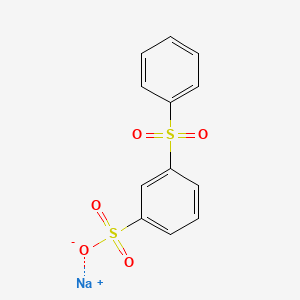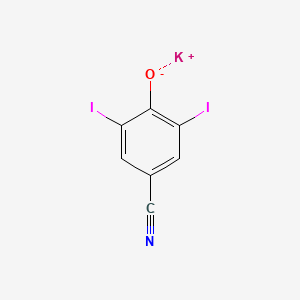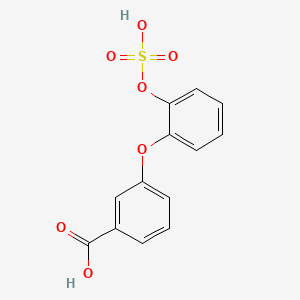
Benzoic acid, 3-(2-(sulfooxy)phenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is an organic compound with the molecular formula C13H10O7S It is a derivative of benzoic acid, where the hydrogen atom in the para position of the phenyl ring is replaced by a 2-(sulfooxy)phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(2-(sulfooxy)phenoxy)- typically involves the reaction of 3-hydroxybenzoic acid with 2-(sulfooxy)phenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of benzoic acid, 3-(2-(sulfooxy)phenoxy)- involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in its pure form. The industrial methods are designed to be cost-effective and environmentally friendly, ensuring minimal waste generation and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-(2-(sulfooxy)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of benzoic acid, 3-(2-(sulfooxy)phenoxy)- include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from the reactions of benzoic acid, 3-(2-(sulfooxy)phenoxy)- depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted benzoic acid derivatives .
Applications De Recherche Scientifique
Benzoic acid, 3-(2-(sulfooxy)phenoxy)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 3-(2-(sulfooxy)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-phenoxy-: Another derivative of benzoic acid with a phenoxy group in the ortho position.
3-Phenoxybenzoic acid: A compound with a phenoxy group in the meta position of benzoic acid.
Uniqueness
Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is unique due to the presence of the sulfooxy group, which imparts distinct chemical and biological properties. This makes it different from other similar compounds and provides it with unique applications in various fields .
Propriétés
Numéro CAS |
61183-26-4 |
|---|---|
Formule moléculaire |
C13H10O7S |
Poids moléculaire |
310.28 g/mol |
Nom IUPAC |
3-(2-sulfooxyphenoxy)benzoic acid |
InChI |
InChI=1S/C13H10O7S/c14-13(15)9-4-3-5-10(8-9)19-11-6-1-2-7-12(11)20-21(16,17)18/h1-8H,(H,14,15)(H,16,17,18) |
Clé InChI |
RKOJDLCZTCSINV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC2=CC=CC(=C2)C(=O)O)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12644066.png)

![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)

